Regioisomer Specificity: 3-Amino vs. 4-Aminopiperidine DPP-4 Inhibitory Potency
In a systematic SAR evaluation of substituted 3-aminopiperidines as DPP-4 inhibitors, the 3-amino regioisomer scaffold provided low-nanomolar enzymatic potency, whereas the corresponding 4-aminopiperidine isomer (e.g., 2-(4-aminopiperidin-1-yl)-1-phenylethanone dihydrochloride, CAS 1286274-07-4) is not reported as an active DPP-4 pharmacophore in the same series [1]. While direct IC₅₀ values for the exact target compound are not available in the public domain, a closely related 3-aminopiperidine DPP-4 inhibitor in this series achieved an IC₅₀ of 2.20 nM, demonstrating the intrinsic potency of the 3-amino substitution geometry [2]. Substitution at the 4-position would misalign the amine with the catalytic S1 subsite, precluding productive inhibition [1].
| Evidence Dimension | DPP-4 enzymatic inhibitory activity (regioisomer comparison) |
|---|---|
| Target Compound Data | 3-Aminopiperidine scaffold DPP-4 IC₅₀ as low as 2.20 nM (closest analog in series) [2] |
| Comparator Or Baseline | 4-Aminopiperidine isomer: no reported DPP-4 inhibitory activity in the same chemotype series [1] |
| Quantified Difference | Qualitative activity cliff; 3-amino geometry is essential for DPP-4 engagement |
| Conditions | Recombinant human DPP-4 enzymatic assay; substrate cleavage fluorescence readout [1][2] |
Why This Matters
For DPP-4 inhibitor lead optimization, the 3-aminopiperidine regioisomer is the validated pharmacophore; procurement of the 4-amino isomer would yield an inactive compound and invalidate SAR hypotheses.
- [1] Cox, J. M. et al. Discovery of 3-aminopiperidines as potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitors. Bioorg. Med. Chem. Lett. 17, 4579–4583 (2007). View Source
- [2] BindingDB Entry BDBM50628584 / CHEMBL5408495. DPP-4 IC₅₀ = 2.20 nM for CHEMBL5408495 (accessed via BindingDB). View Source
